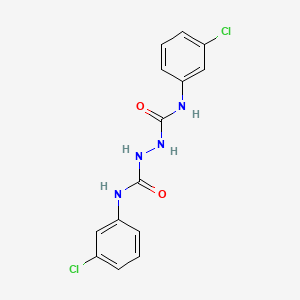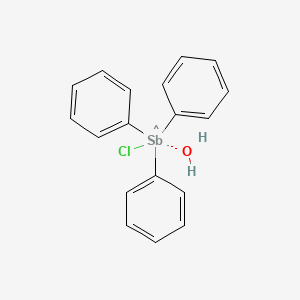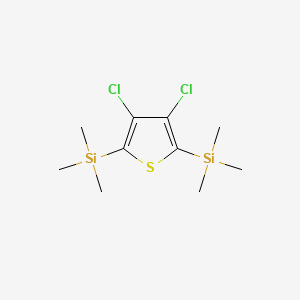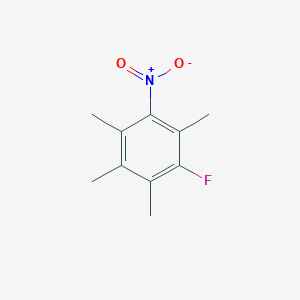![molecular formula C16H11Cl4NO3 B11949900 2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid CAS No. 77106-05-9](/img/structure/B11949900.png)
2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid is a chlorinated benzoic acid derivative. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a dimethylanilino group. It is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid typically involves the chlorination of benzoic acid derivatives followed by the introduction of the dimethylanilino group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination of the benzoic acid ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas
化学反応の分析
Types of Reactions
2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated benzoic acid derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism by which 2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The chlorine atoms and the dimethylanilino group play crucial roles in its reactivity and binding affinity to these targets. The pathways involved may include inhibition of specific enzymes or interactions with cellular receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)amino]carbonyl]benzoic acid
- 2,3,4,5-tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid
Uniqueness
Compared to similar compounds, 2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid is unique due to the presence of the dimethylanilino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
特性
CAS番号 |
77106-05-9 |
|---|---|
分子式 |
C16H11Cl4NO3 |
分子量 |
407.1 g/mol |
IUPAC名 |
2,3,4,5-tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C16H11Cl4NO3/c1-6-4-3-5-7(2)14(6)21-15(22)8-9(16(23)24)11(18)13(20)12(19)10(8)17/h3-5H,1-2H3,(H,21,22)(H,23,24) |
InChIキー |
QRRQIEXXJCTWKE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)




![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11949899.png)




